

# ABT-102: A Technical Guide for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ABT-102

Cat. No.: B8728140

[Get Quote](#)

Introduction: **ABT-102** is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, capsaicin, and protons (acidic conditions), making it a significant target for the development of novel analgesics.[4][5] **ABT-102** has demonstrated efficacy in preclinical models of inflammatory, osteoarthritic, post-operative, and bone cancer pain.[1][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **ABT-102** for researchers and drug development professionals.

## Core Chemical and Physical Properties

**ABT-102**, with the IUPAC name (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a small molecule with a molecular weight of approximately 348.44 g/mol .[2][6][7][8] Its chemical formula is C<sub>21</sub>H<sub>24</sub>N<sub>4</sub>O.[2][3][6][7][8] The compound is a white to off-white solid and is soluble in dimethyl sulfoxide (DMSO).[1][2] Detailed physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C21H24N4O	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	348.44 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea	<a href="#">[6]</a>
CAS Number	808756-71-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Purity	>98% (by HPLC)	<a href="#">[3]</a> <a href="#">[8]</a>
Solubility	Soluble in DMSO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
logP	5.28	<a href="#">[9]</a>
SMILES	<chem>CC(C)(C)C1=CC2=C(C=C1)C=CC2=NC(=O)NC3=CC=CC4=C3C=NN4</chem>	<a href="#">[6]</a>
InChIKey	TYOYXJNGINZFET-GOSISDBHSA-N	<a href="#">[6]</a>

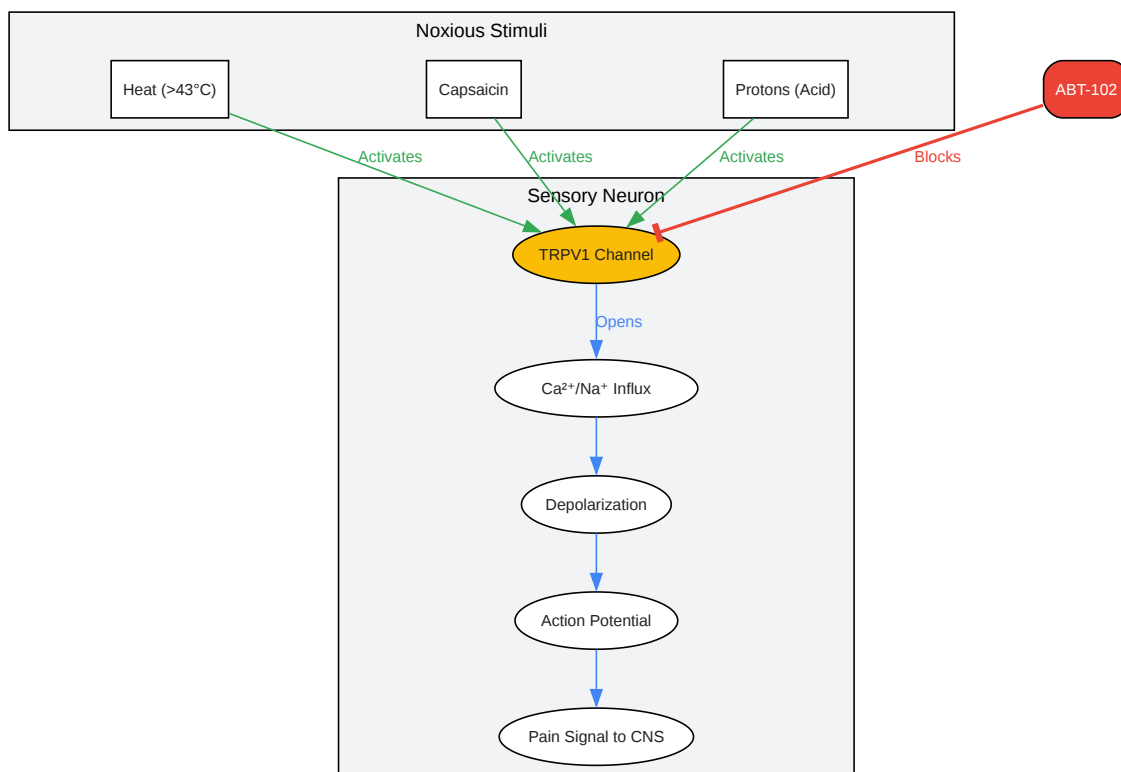
## Pharmacological Profile

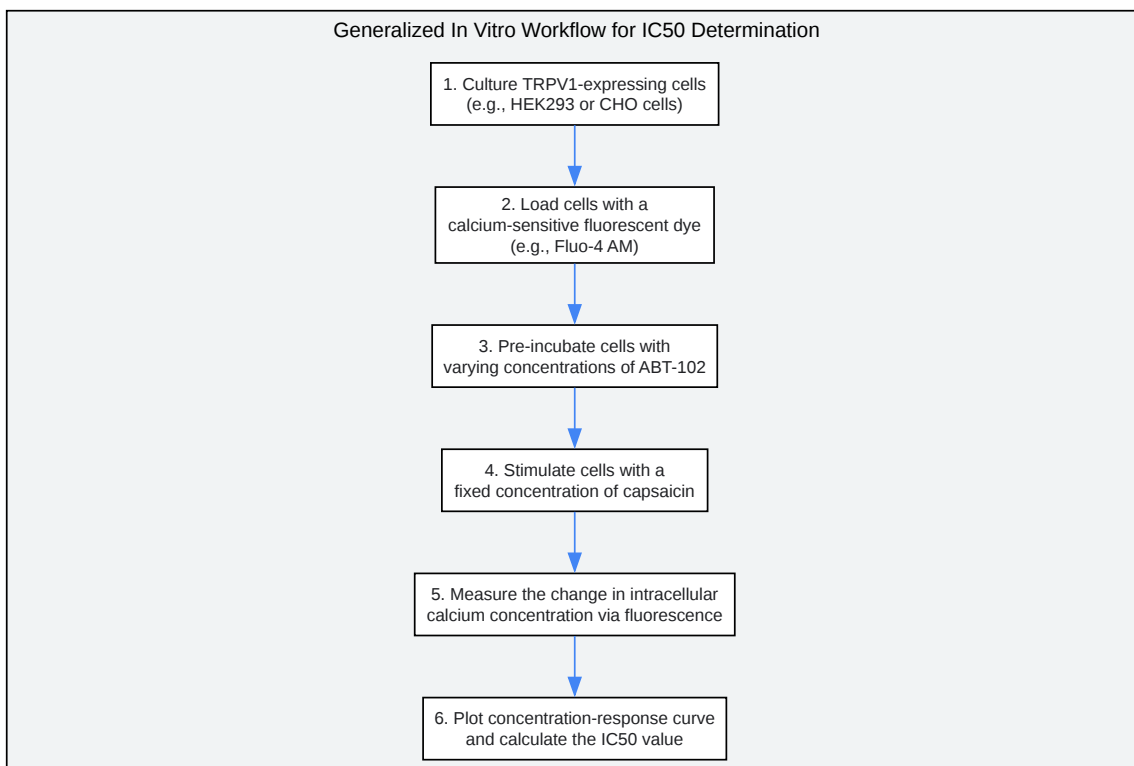
**ABT-102** is a highly potent antagonist of the TRPV1 receptor with IC50 values in the low nanomolar range.[\[2\]](#) It reversibly inhibits the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons.[\[10\]](#)

Parameter	Value	Species/Assay Condition	Source
IC50	5-7 nM	In vitro TRPV1 antagonism	<a href="#">[2]</a>
IC50	1-16 nM	Inhibition of TRPV1 activation by various stimuli	<a href="#">[10]</a>
IC50	123 nM	Blockade of capsaicin-induced TRPV1 activation (S-enantiomer)	<a href="#">[11]</a>
Ki (CAP)	0.4-0.5 nM	Antagonism of capsaicin activation	<a href="#">[12]</a>

## Mechanism of Action: TRPV1 Antagonism

The primary mechanism of action of **ABT-102** is the blockade of the TRPV1 ion channel. In pathological conditions such as inflammation and nerve injury, the expression and sensitivity of TRPV1 receptors on sensory neurons are upregulated. Various inflammatory mediators can sensitize the channel, lowering its activation threshold. When activated by stimuli like heat or capsaicin, the channel opens, leading to an influx of cations (primarily Ca<sup>2+</sup> and Na<sup>+</sup>), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. **ABT-102** binds to the TRPV1 receptor, preventing its activation and the subsequent downstream signaling cascade, thereby producing an analgesic effect.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. ABT 102 | 808756-71-0 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 4. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abt 102 | C<sub>21</sub>H<sub>24</sub>N<sub>4</sub>O | CID 11256560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. aobious.com [aobious.com]
- 9. The amorphous solid dispersion of the poorly soluble ABT-102 forms nano/microparticulate structures in aqueous medium: impact on solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebiohippo.com [ebiohippo.com]
- 12. ABT-102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [ABT-102: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8728140#abt-102-chemical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)